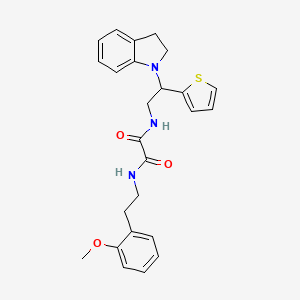

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3S/c1-31-22-10-5-3-8-19(22)12-14-26-24(29)25(30)27-17-21(23-11-6-16-32-23)28-15-13-18-7-2-4-9-20(18)28/h2-11,16,21H,12-15,17H2,1H3,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJCEWMHQZKMSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as indoline derivatives and thiophene derivatives. These intermediates are then subjected to coupling reactions under specific conditions to form the final oxalamide compound. Common reagents used in these reactions include coupling agents like EDCI or DCC, and solvents such as dichloromethane or DMF.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and large-scale reactors. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents like chloroform or dichloromethane.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Variations and Substituent Effects

The target compound belongs to a broader class of oxalamides with diverse substituents at the N1 and N2 positions. Key structural analogs include:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Observations:

- In contrast, S336’s pyridyl and dimethoxybenzyl groups contribute to its umami taste properties . Sulfamoyl (898452-48-7) and cyano (Compound 22 in ) substituents may enhance metabolic stability or target specificity.

Synthetic Challenges :

Physicochemical Properties

- Molecular Weight and Solubility: The target compound’s molecular weight (~449.6) is higher than S336 (~385.4) but lower than sulfamoyl-substituted analogs (e.g., 498.6 for 898452-48-7) . The 2-methoxy group may improve aqueous solubility compared to non-polar phenethyl analogs.

- Thermal Stability :

- While melting points and thermal data are unavailable, oxalamides generally exhibit moderate stability due to hydrogen-bonding interactions in the oxalamide core .

Biological Activity

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an indole moiety, a thiophene group, and an oxalamide functional group, which contribute to its chemical reactivity and biological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 396.50 g/mol. The presence of heterocyclic rings enhances its pharmacological profile, making it a subject of interest in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N3O3S |

| Molecular Weight | 396.50 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of this compound can be attributed to several mechanisms:

- Anti-inflammatory Activity : Research indicates that the compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways such as NF-κB signaling.

- Antioxidant Properties : The structural components may contribute to its ability to scavenge free radicals, offering protective effects against oxidative stress.

- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections .

- Cell Cycle Regulation : The compound has been shown to influence cell cycle progression, indicating potential applications in cancer therapy by inducing apoptosis in malignant cells.

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of various oxalamides, this compound demonstrated significant inhibition of TNF-alpha and IL-6 in vitro. This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis.

Case Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial properties against several bacterial strains. The results indicated that this compound showed notable inhibitory effects on both Gram-positive and Gram-negative bacteria, supporting its potential as an antibiotic candidate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.